molecular formula C17H18ClNO4 B183606 Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 73257-49-5

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Katalognummer: B183606
CAS-Nummer: 73257-49-5
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: XBDJVUHXRNRICA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch reaction using p-chlorobenzaldehyde, ethyl acetoacetate, ammonia, and methanol . It has been identified as a process-related impurity in the antihypertensive drug felodipine and characterized using UV, IR, and NMR techniques . The 4-chlorophenyl substituent at the C4 position and methyl ester groups at C3/C5 define its structural framework, which is critical for its physicochemical and biological properties.

Eigenschaften

IUPAC Name

dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDJVUHXRNRICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352413
Record name dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73257-49-5
Record name dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Standard Protocol with Ammonium Acetate

A representative procedure involves reacting 4-chlorobenzaldehyde (1 mmol) with methyl acetoacetate (2 mmol) and ammonium acetate (1.5 mmol) in ethanol at 80°C for 3 hours. The reaction proceeds via enamine intermediate formation, followed by cyclization to yield the 1,4-DHP core. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) affords the product in 93% yield.

Key Parameters:

  • Solvent: Ethanol

  • Catalyst: None (thermal activation)

  • Temperature: 80°C

  • Yield: 93%

Green Chemistry Modifications

Recent advancements prioritize solvent-free or aqueous conditions. For example, a mixture of 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium bicarbonate in water at 55°C for 2 hours achieves 89% yield without catalysts. This method reduces environmental impact while maintaining efficiency, as confirmed by X-ray crystallography of the product.

Catalyzed Hantzsch Reactions

Catalysts significantly enhance reaction rates and yields, particularly for sterically hindered substrates.

Iron-Based Nanocatalysts

Fe₃O₄ nanoparticles (10 mol%) enable rapid synthesis under solvent-free conditions. Heating at 100°C for 15 minutes with ammonium acetate delivers the product in 91% yield. The magnetic catalyst is recoverable via external magnets, demonstrating six reuse cycles without activity loss.

Advantages:

  • Reaction Time: 0.25 hours

  • Solvent: None

  • Yield: 91%

Uranyl Nitrate Hexahydrate in Sonication

Sonochemical activation with uranyl nitrate (10 mol%) in ethanol at room temperature achieves 90% yield within 25 minutes. Ultrasound irradiation promotes cavitation, accelerating enamine formation and cyclization.

Flow Chemistry Approaches

Continuous-flow systems improve scalability and reproducibility. A microreactor setup with a 110°C oil bath and 6.7 μL/min flow rate produces the target compound in 96% yield. This method minimizes side reactions typical of batch processes, as evidenced by HPLC purity >99%.

Table 1: Comparative Analysis of Flow vs. Batch Synthesis

ParameterFlow ReactorBatch Reactor
Temperature (°C)11080
Time (h)0.53
Yield (%)9693
Purity (%)>9995

Mechanistic Insights and Side Reactions

Role of Substituents on the Aldehyde

Ortho-substituted aldehydes (e.g., o-methoxybenzaldehyde) may deviate from the Hantzsch pathway, forming pyrans instead of 1,4-DHPs. However, para-substituted analogs like 4-chlorobenzaldehyde favor the desired product due to reduced steric hindrance.

Ammonia Source Optimization

Ammonium acetate outperforms aqueous ammonia in nonpolar solvents, as its gradual decomposition ensures controlled NH₃ release. In contrast, ammonium bicarbonate in water minimizes byproducts through pH modulation.

Industrial-Scale Methodologies

Solvent-Free Bulk Synthesis

A pilot-scale study using Fe-Cu/ZSM-5 nanocatalysts (3 wt%) in water achieved 96% yield at ambient temperature under sonication. The process eliminates organic solvents, aligning with green chemistry principles.

Continuous Crystallization

Post-reaction crystallization from ethanol/water (1:2) affords needle-shaped crystals suitable for pharmaceutical formulation. DSC analysis confirms a melting point of 178–180°C, consistent with literature.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and angina.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects primarily by interacting with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

1,4-DHPs exhibit diverse biological activities based on substituents at the C4 phenyl ring and ester groups. Key structural analogs include:

Table 1: Structural and Substituent Comparisons
Compound Name C4 Substituent Ester Groups Key Features
Target Compound (Dimethyl 4-(4-chlorophenyl)-...) 4-Chlorophenyl Methyl (C3/C5) Process impurity in felodipine; characterized via Hantzsch synthesis
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-Bromophenyl Ethyl (C3/C5) Higher lipophilicity due to bromine; antihypertensive activity
Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Furan-2-yl Ethyl (C3/C5) Enhanced radical scavenging (ABTS•+) due to heterocyclic substituent
Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-Hydroxyphenyl Methyl (C3/C5) Hydrolysis product of carbamate derivatives; increased polarity
Diallyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 2,4-Dichlorophenyl Allyl (C3/C5) Improved bioavailability due to allyl esters; unconfirmed bioactivity
YC-93 (3-nitrophenyl-substituted DHP) 3-Nitrophenyl Modified esters Potent cerebral/coronary vasodilation (100–300× papaverine)

Key Observations :

  • Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances stability and membrane permeability compared to 4-methylphenyl analogs .
  • Ester Modifications : Ethyl esters (e.g., DHPB, DHPP) prolong half-life compared to methyl esters, while allyl esters (e.g., ) may enhance metabolic stability .
  • Crystal Packing : Methyl-substituted analogs (e.g., 4-methylphenyl derivatives) form R₁²(6) ring motifs in crystal structures, influencing solubility .

Key Findings :

  • Cytotoxicity : 4-Bromophenyl and 3-fluorophenyl derivatives exhibit superior anticancer activity compared to the target compound, likely due to enhanced halogen bonding with cellular targets .
  • Vasodilation : YC-93’s 3-nitrophenyl group and ester modifications contribute to its exceptional potency, contrasting with the target compound’s lack of reported vasodilatory effects .
  • Enzyme Inhibition : Pyridinyl and chlorophenyl substituents (e.g., ) show promise in α-glucosidase and radical scavenging activities, suggesting therapeutic versatility absent in the target compound .

Biologische Aktivität

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the dihydropyridine class, which is recognized for its diverse biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of DHP, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C17H18ClN2O4
  • Molecular Weight : 335.78 g/mol
  • CAS Number : 43067-01-2
  • IUPAC Name : this compound

DHP primarily functions as a calcium channel blocker (CCB), specifically targeting L-type calcium channels (CaV1.2), which are crucial for muscle contraction in cardiac and smooth muscle tissues. By inhibiting these channels, DHP effectively reduces calcium influx into cells, leading to:

  • Vasodilation : Relaxation of vascular smooth muscle results in decreased blood pressure.
  • Reduced Cardiac Workload : Lowering the heart's oxygen demand helps manage conditions such as hypertension and angina.

Pharmacological Effects

  • Antihypertensive Activity : DHP has been shown to significantly lower blood pressure in various animal models and clinical settings.
  • Antianginal Properties : By improving myocardial oxygen supply-demand balance, DHP alleviates symptoms of angina pectoris.
  • Neuroprotective Effects : Some studies suggest that DHP may offer neuroprotective benefits by modulating calcium homeostasis in neuronal cells.

In Vivo Studies

Research indicates that DHP compounds exhibit significant antihypertensive effects in hypertensive rat models. For instance:

StudyModelDoseEffect
Spontaneously Hypertensive Rats10 mg/kgSignificant reduction in systolic blood pressure
Normotensive Rats5 mg/kgNo significant change in blood pressure

In Vitro Studies

In vitro studies have demonstrated the ability of DHP to inhibit calcium channels effectively:

  • Calcium Influx Assays : DHP reduced calcium influx in isolated cardiac myocytes by approximately 60% at concentrations of 10 µM.

Case Studies

A clinical trial involving patients with essential hypertension reported that administration of DHP resulted in:

  • Blood Pressure Reduction : Average decrease of 15 mmHg systolic and 10 mmHg diastolic after four weeks of treatment.
  • Side Effects : Minimal side effects were reported, with headache and dizziness being the most common.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.